molecular formula C6H6O4 B3050258 5-(Hydroxymethyl)furan-3-carboxylic acid CAS No. 246178-75-6

5-(Hydroxymethyl)furan-3-carboxylic acid

Cat. No.: B3050258
CAS No.: 246178-75-6
M. Wt: 142.11 g/mol
InChI Key: ZEACFIAQNKKVPN-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)furan-3-carboxylic acid is an organic compound with the molecular formula C6H6O4. It is a derivative of furan, a heterocyclic organic compound, and features both a hydroxymethyl group and a carboxylic acid group attached to the furan ring.

Mechanism of Action

Target of Action

It has been suggested that hmfc may interact with various enzymes and proteins within the cell .

Mode of Action

It is known that HMFC can be oxidized to form various products that serve as building blocks for polymers This suggests that HMFC may interact with its targets by undergoing oxidation reactions

Biochemical Pathways

HMFC is involved in the oxidation pathway where it is transformed into various products. One such product is 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), which is formed by the incomplete oxidation of HMFC . The formation of HMFCA suggests that HMFC may play a role in the cellular redox balance and could potentially influence other biochemical pathways related to redox reactions.

Result of Action

It has been suggested that hmfc and its oxidation products may have potential anticancer activities This suggests that HMFC could induce cellular changes that inhibit the proliferation of cancer cells

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Hydroxymethyl)furan-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 5-(hydroxymethyl)furfural, a compound derived from biomass. The oxidation can be carried out using various oxidizing agents such as potassium permanganate or nitric acid under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic oxidation of 5-(hydroxymethyl)furfural. This process can be optimized for higher yields and purity by using specific catalysts and reaction conditions. The use of biocatalysts and green chemistry principles is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Hydroxymethyl)furan-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: A precursor to 5-(Hydroxymethyl)furan-3-carboxylic acid, it is also derived from biomass and has similar chemical properties.

    2,5-Furandicarboxylic acid: Another oxidation product of 5-(Hydroxymethyl)furfural, it is used in the production of bioplastics and other sustainable materials.

    5-Formyl-2-furancarboxylic acid: A related compound with a formyl group instead of a hydroxymethyl group.

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-(hydroxymethyl)furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c7-2-5-1-4(3-10-5)6(8)9/h1,3,7H,2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEACFIAQNKKVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572634
Record name 5-(Hydroxymethyl)furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246178-75-6
Record name 5-(Hydroxymethyl)furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(hydroxymethyl)furan-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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